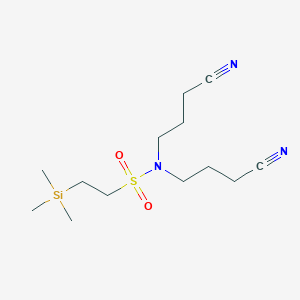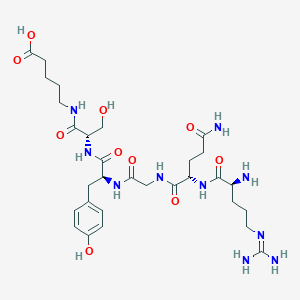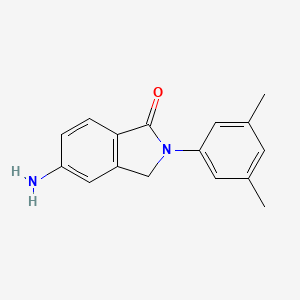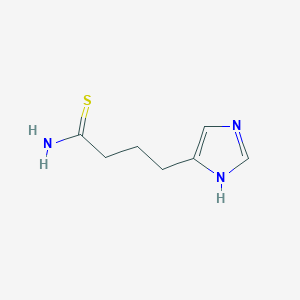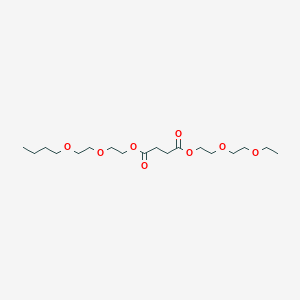
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate is an organic compound characterized by its complex structure, which includes multiple ether and ester functional groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate typically involves the esterification of butanedioic acid (succinic acid) with 2-(2-butoxyethoxy)ethanol and 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of strong acid catalysts and controlled temperature conditions are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of butanedioic acid and the corresponding alcohols.
Oxidation: The ether groups can be oxidized using strong oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: Butanedioic acid, 2-(2-butoxyethoxy)ethanol, and 2-(2-ethoxyethoxy)ethanol.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of ether groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the formulation of biological assays and as a medium for cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its flexibility and chemical stability.
Mechanism of Action
The mechanism by which 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate exerts its effects is primarily through its interaction with other molecules via its ester and ether functional groups. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The compound’s ability to form stable complexes with other molecules makes it useful in various applications, such as drug delivery and industrial formulations.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Butoxyethoxy)ethyl acetate
- 2-(2-Ethoxyethoxy)ethyl acetate
- Diethylene glycol monobutyl ether acetate
Uniqueness
Compared to similar compounds, 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl butanedioate is unique due to its dual ester and ether functionalities, which provide it with a combination of properties such as solubility, chemical stability, and the ability to form stable complexes. These characteristics make it particularly valuable in applications requiring a versatile and stable compound.
Properties
CAS No. |
828918-65-6 |
|---|---|
Molecular Formula |
C18H34O8 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-O-[2-(2-butoxyethoxy)ethyl] 1-O-[2-(2-ethoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C18H34O8/c1-3-5-8-22-11-12-24-14-16-26-18(20)7-6-17(19)25-15-13-23-10-9-21-4-2/h3-16H2,1-2H3 |
InChI Key |
CAWYLVQEQQTKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


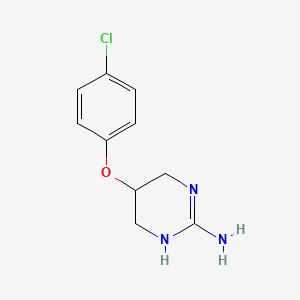
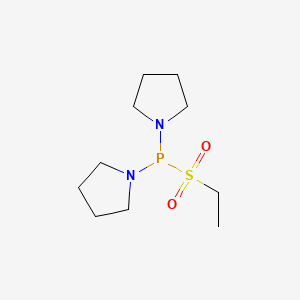

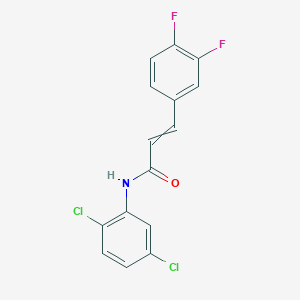
![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)

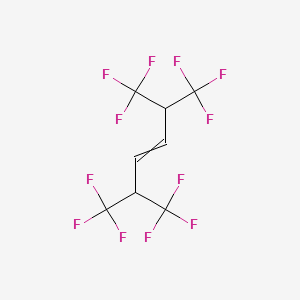
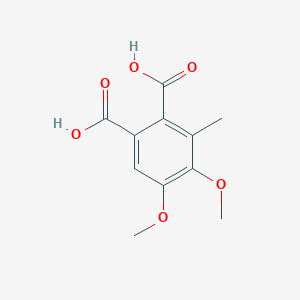
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
